1-(4-(2-(4-Benzylpiperidin-1-yl)-2-oxoethyl)thiazol-2-yl)-3-(4-chlorophenyl)urea
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Overview
Description
3-{4-[2-(4-BENZYLPIPERIDIN-1-YL)-2-OXOETHYL]-1,3-THIAZOL-2-YL}-1-(4-CHLOROPHENYL)UREA is a complex organic compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound features a combination of piperidine, thiazole, and urea functional groups, making it a versatile molecule for research and industrial purposes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{4-[2-(4-BENZYLPIPERIDIN-1-YL)-2-OXOETHYL]-1,3-THIAZOL-2-YL}-1-(4-CHLOROPHENYL)UREA typically involves multiple steps, starting with the preparation of the key intermediates. One common route includes the following steps:
Formation of 4-benzylpiperidine: This can be achieved by reacting 4-cyanopyridine with toluene, followed by catalytic hydrogenation of the pyridine ring.
Synthesis of thiazole intermediate: The thiazole ring can be synthesized through a cyclization reaction involving appropriate starting materials such as α-haloketones and thiourea.
Coupling reactions: The final step involves coupling the 4-benzylpiperidine and thiazole intermediates with 4-chlorophenyl isocyanate under controlled conditions to form the desired urea derivative.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
3-{4-[2-(4-BENZYLPIPERIDIN-1-YL)-2-OXOETHYL]-1,3-THIAZOL-2-YL}-1-(4-CHLOROPHENYL)UREA can undergo various chemical reactions, including:
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the benzyl and thiazole positions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
3-{4-[2-(4-BENZYLPIPERIDIN-1-YL)-2-OXOETHYL]-1,3-THIAZOL-2-YL}-1-(4-CHLOROPHENYL)UREA has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 3-{4-[2-(4-BENZYLPIPERIDIN-1-YL)-2-OXOETHYL]-1,3-THIAZOL-2-YL}-1-(4-CHLOROPHENYL)UREA involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
4-Benzylpiperidine: Shares the piperidine core but lacks the thiazole and urea functionalities.
N-Phenylbenzamide Derivatives: Similar in structure but with different substituents on the benzene ring.
Uniqueness
3-{4-[2-(4-BENZYLPIPERIDIN-1-YL)-2-OXOETHYL]-1,3-THIAZOL-2-YL}-1-(4-CHLOROPHENYL)UREA is unique due to its combination of functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for diverse research applications and potential therapeutic uses .
Properties
Molecular Formula |
C24H25ClN4O2S |
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Molecular Weight |
469.0 g/mol |
IUPAC Name |
1-[4-[2-(4-benzylpiperidin-1-yl)-2-oxoethyl]-1,3-thiazol-2-yl]-3-(4-chlorophenyl)urea |
InChI |
InChI=1S/C24H25ClN4O2S/c25-19-6-8-20(9-7-19)26-23(31)28-24-27-21(16-32-24)15-22(30)29-12-10-18(11-13-29)14-17-4-2-1-3-5-17/h1-9,16,18H,10-15H2,(H2,26,27,28,31) |
InChI Key |
HWXBACVNIAHFKJ-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCC1CC2=CC=CC=C2)C(=O)CC3=CSC(=N3)NC(=O)NC4=CC=C(C=C4)Cl |
Origin of Product |
United States |
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